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Compound of Interest

Compound Name: Chroman 1

Cat. No.: B606663

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of Chroman
1, a potent and selective ROCK inhibitor. The information presented is collated from key
scientific literature, offering a comprehensive resource for researchers and professionals in the
field of drug development and chemical synthesis.

Overview of Chroman 1

Chroman 1, with the chemical name (3S)-N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-
yl)phenyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide, is a highly selective inhibitor of
Rho-associated coiled-coil containing protein kinase (ROCK). Its specific inhibition of ROCK Il
makes it a valuable tool in cell biology research and a potential therapeutic agent.

Property Value

Chemical Formula C24H28N40a4
Molecular Weight 436.5 g/mol [1]
Appearance White to pink solid
Purity >98% by LCMS

Synthetic Pathway
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The asymmetric synthesis of Chroman 1 has been reported by Chen et al. (2011). The overall
synthetic strategy involves the preparation of a key chiral chroman-3-carboxylic acid
intermediate, which is then coupled with a substituted aniline derivative to yield the final
product.
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Caption: Overall synthetic pathway for Chroman 1.

Experimental Protocols

The following sections detail the experimental procedures for the key steps in the synthesis of
Chroman 1.

Synthesis of 6-methoxychromene-3-carboxylic acid

The initial step involves a Baylis-Hillman reaction between 2-hydroxy-5-methoxybenzaldehyde
and acrylonitrile, followed by hydrolysis to yield the chromene-3-carboxylic acid.

Protocol:

o A mixture of 2-hydroxy-5-methoxybenzaldehyde and acrylonitrile is treated with a catalyst
such as DABCO in a suitable solvent (e.g., THF/water).
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e The reaction is stirred at room temperature until completion, monitored by TLC.

e The resulting nitrile intermediate is hydrolyzed using a strong base (e.g., NaOH) in an
agueous-alcoholic solution.

e The reaction mixture is heated to reflux to ensure complete hydrolysis.

 After cooling, the solution is acidified with a mineral acid (e.g., HCI) to precipitate the 6-
methoxychromene-3-carboxylic acid.

e The solid product is collected by filtration, washed with water, and dried.

Asymmetric Synthesis of (S)-6-methoxychroman-3-
carboxylic acid

The key chiral intermediate is obtained through the asymmetric hydrogenation of the 6-
methoxychromene-3-carboxylic acid.

6-methoxychromene-3-carboxylic acid [(R)-H8-BINAP)RuCI2]2.NEt3| | H2 (100 psi), Methanol, 40 °C, 20 h|
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Caption: Workflow for the asymmetric hydrogenation step.
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Protocol:

¢ A solution of 6-methoxychromene-3-carboxylic acid in methanol is placed in a pressure
vessel.

e The catalyst, [(R)-H8-BINAP)RuCI2]2.NEt3, and caesium formate are added to the solution.
e The vessel is purged with hydrogen gas and then pressurized to 100 psi.

e The reaction mixture is heated to 40 °C and stirred for 20 hours.

 After the reaction is complete, the solvent is removed under reduced pressure.

e The crude product is purified by recrystallization from acetonitrile using (S,S)-
chloramphenicol base to resolve the enantiomers and yield the highly enantiomerically pure
(S)-acid.

Parameter Value
Catalyst Loading 0.001 equiv.
Caesium Formate 4 equiv.
Hydrogen Pressure 100 psi
Temperature 40 °C
Reaction Time 20 hours
Yield Quantitative
Enantiomeric Excess (initial) 89% ee
Enantiomeric Excess (after recrystallization) >99% ee

Synthesis of the Substituted Aniline Intermediate

The synthesis of the aniline portion of Chroman 1, 2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-
4-yl)aniline, involves a multi-step sequence starting from 2-fluoro-5-bromonitrobenzene. This
includes nucleophilic aromatic substitution, Suzuki coupling to introduce the pyrazole moiety,
reduction of the nitro group, and Boc protection/deprotection steps.
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Final Amide Coupling and Purification

The final step is the coupling of the chiral chroman-3-carboxylic acid with the synthesized
aniline derivative.

Protocol:

e (S)-6-methoxychroman-3-carboxylic acid and 2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-
yhaniline are dissolved in a suitable solvent such as DMF.

e Acoupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA) are added
to the solution.

e The reaction is stirred at room temperature until completion.

e The reaction mixture is diluted with a solvent like ethyl acetate and washed sequentially with
agueous sodium bicarbonate solution and brine.

e The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced
pressure.

The crude product is purified by flash column chromatography on silica gel.
Purification Details:

o Stationary Phase: Silica gel

» Mobile Phase: A gradient of methanol in dichloromethane is typically used.

e The fractions containing the pure product are combined and the solvent is evaporated to
yield Chroman 1 as a solid. The final product's purity is confirmed by LCMS and NMR.

Data Summary

The following table summarizes the key quantitative data for the synthesis of Chroman 1.
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Step Product Yield Purity/ee
Baylis-Hillman & 6-methoxychromene- o
) ] ] Not explicitly reported N/A
Hydrolysis 3-carboxylic acid
. (S)-6-
Asymmetric o
) methoxychroman-3- Quantitative 89% ee
Hydrogenation

carboxylic acid

(S)-6-
Recrystallization methoxychroman-3- 87% >99% ee

carboxylic acid

Amide Coupling & o
o Chroman 1 Not explicitly reported ~ =98%
Purification

Conclusion

This guide provides a comprehensive overview of the synthesis and purification of Chroman 1,
based on established scientific literature. The asymmetric hydrogenation step is critical for
establishing the desired stereochemistry, and the subsequent purification by recrystallization is
key to achieving high enantiomeric purity. The final amide coupling and chromatographic
purification yield the highly pure active compound. Researchers following these procedures
should adhere to standard laboratory safety practices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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